1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride
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Overview
Description
Scientific Research Applications
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound acts as a competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for binding to the receptor. By binding to the receptor, it prevents GABA from exerting its inhibitory effect, leading to an increase in neuronal activity .
Biochemical Pathways
The antagonism of GABAAR by this compound affects the GABAergic neurotransmission pathway . This pathway is primarily responsible for inhibiting neuronal activity in the brain. By blocking this pathway, the compound can potentially increase neuronal activity.
Pharmacokinetics
The pharmacokinetic properties of 1-Methyl-1,4-diazaspiro[5It’s known that the compound shows low cellular membrane permeability , which could impact its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonism of GABAAR . By preventing the inhibitory action of GABA, it can potentially lead to an increase in neuronal activity. This could have various effects depending on the specific neuronal circuits involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of 1,4-diazaspiro[5.5]undecane with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced forms of the parent compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride: Shares a similar spiro structure but with an oxygen atom in the ring.
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride: Another spiro compound with a different functional group.
Uniqueness
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms in the ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-methyl-1,4-diazaspiro[5.5]undecane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-8-7-11-9-10(12)5-3-2-4-6-10;;/h11H,2-9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVGDIUWOCIIFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC12CCCCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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